molecular formula C9H18N2 B2950969 (2-Isocyanoethyl)bis(propan-2-yl)amine CAS No. 2056875-20-6

(2-Isocyanoethyl)bis(propan-2-yl)amine

Cat. No.: B2950969
CAS No.: 2056875-20-6
M. Wt: 154.257
InChI Key: SHXSDAJAOVFTAQ-UHFFFAOYSA-N
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Description

“N-(2-Isocyanoethyl)-N-propan-2-ylpropan-2-amine” is a compound that contains an isocyanate group (-N=C=O) and an amine group (-NH2). Isocyanates are highly reactive and can undergo various chemical reactions, particularly with compounds containing active hydrogen atoms (like water, alcohols, and amines). Amines are also very reactive and can participate in a wide range of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isocyanate group is linear, with the nitrogen atom connected to the carbon atom, which is double-bonded to the oxygen atom. The amine group has a trigonal pyramidal geometry .


Chemical Reactions Analysis

Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form ureas and urethanes. Amines can act as bases and nucleophiles, reacting with acids, electrophiles, and carbonyl compounds .

Mechanism of Action

The mechanism of action would depend on the specific reaction that this compound is involved in. For example, in a reaction with water, the isocyanate group would likely react first, with the nitrogen atom attacking the hydrogen of a water molecule .

Safety and Hazards

Isocyanates are known to be hazardous and can cause irritation to the skin and eyes, and respiratory problems if inhaled. Amines can also be irritating and corrosive .

Future Directions

The study of this compound could be interesting for the development of new materials, given the reactivity of the isocyanate group. It could potentially be used in the synthesis of polymers, coatings, and other materials .

Properties

IUPAC Name

N-(2-isocyanoethyl)-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXSDAJAOVFTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC[N+]#[C-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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